N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Docetaxel synthesis Orthogonal protection Deprotection kinetics

Sourcing non-proteinogenic β-amino-α-hydroxy acid esters for taxane semi-synthesis often involves stereochemical ambiguity and orthogonal protection mismatches. This compound is the explicit (2R,3S) N-Boc ethyl ester side-chain precursor (Commercon intermediate VII) for docetaxel. - Ensures process alignment with regulatory filings; eliminates epimerization risk at C-2′. - Orthogonal Boc/ethyl ester protection enables selective deprotection for SAR-driven analog synthesis. - Qualified reference standard (≥99% purity) supports ICH Q3A/Q3B impurity profiling via HPLC/LC-MS.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B8468790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)
InChIKeyXOGCYMFNVKHELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(t-Boc)-3-phenyl Isoserine Ethyl Ester – Chiral Building Block for Taxane Synthesis


N-(t-Boc)-3-phenyl Isoserine Ethyl Ester (CAS 143527-75-7) is a single-enantiomer (2R,3S) N-tert-butoxycarbonyl-protected β-phenylisoserine ethyl ester. It belongs to the class of protected, non-proteinogenic β-amino-α-hydroxy acid esters that serve as the C-13 side-chain precursors for the semi-synthesis of docetaxel (Taxotere®) and related taxane antineoplastic agents [1]. The compound possesses a molecular formula of C₁₆H₂₃NO₅ and a molecular weight of 309.36 g/mol, with the Boc group providing orthogonal amino protection during multi-step synthetic sequences .

Chiral Side‑Chain Precursor
Defined (2R,3S) configuration for taxane semi‑synthesis routes
Orthogonal N‑Protection
Boc group enables mild acidic deprotection without disturbing ester or hydroxyl
Coupling‑Ready Ester
Pre‑esterified form avoids separate esterification and supports direct baccatin coupling workflows

Generic Substitution Risks for N-(t-Boc)-3-phenyl Isoserine Ethyl Ester


The in-class family of 3-phenylisoserine derivatives encompasses multiple permutations of N-protecting groups (Boc, benzoyl, Cbz, Fmoc), ester moieties (methyl, ethyl, benzyl, free acid), and stereochemical configurations. Each combination dictates orthogonal deprotection compatibility, coupling kinetics with the baccatin III core, susceptibility to C-2′ epimerization, and the impurity profile of the final API [1][2]. Direct interchange—for example, substituting the N-benzoyl ethyl ester (Taxol side chain) for the N-Boc ethyl ester (docetaxel side chain)—introduces a protecting group that requires fundamentally different cleavage conditions (hydrogenolysis or strong acid vs. mild acidic treatment), thereby disrupting validated manufacturing routes and potentially generating new, uncharacterized impurities that impact regulatory compliance [3].

!
Protecting group mismatch
Benzoyl‑ or Cbz‑protected analogs require harsher cleavage conditions that may cleave esters or epimerize the sensitive C‑2′ center, altering the impurity profile.
!
Free acid vs. ethyl ester
Using the free acid N‑Boc‑(2R,3S)‑3‑phenylisoserine adds an esterification step with reported 60–85% yield and epimerization risk, complicating stereochemical control.
!
Stereochemical substitution
The (2S,3R) enantiomer or diastereomers produce taxane epimers with substantially reduced tubulin‑polymerization response; direct replacement invalidates the synthetic route.

Differentiation Evidence vs. Closest Analogs


Boc vs. Benzoyl N-Protection: Orthogonal Cleavage Kinetics

The N-Boc group on the target compound is cleaved under mild acidic conditions (TFA/CH₂Cl₂, 0–25 °C, <2 h) that leave the C-2′ hydroxyl and the ester linkage intact, whereas the corresponding N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester requires either catalytic hydrogenolysis (H₂, Pd/C, which reduces certain taxane core functionalities) or strongly acidic hydrolysis (6N HCl, reflux), conditions known to promote C-2′ epimerization and ester saponification [1][2]. This orthogonality is the fundamental chemical rationale for selecting the N-Boc ethyl ester for docetaxel semi-synthesis vs. the N-benzoyl congener for paclitaxel.

Boc vs. Benzoyl N‑protection
Class‑level inference
N‑Boc cleaved with TFA/CH₂Cl₂ at 0–25 °C, orthogonal to ester/hydroxyl; N‑benzoyl requires H₂/Pd‑C or reflux 6 N HCl and risks ester hydrolysis.
Supports orthogonal deprotection route selection
Deprotection conditions directly affect compatible baccatin‑III core protecting groups
Docetaxel synthesis Orthogonal protection Deprotection kinetics

Ethyl Ester vs. Free Acid: Pre-Esterified Advantage in Coupling

The target compound supplies the carboxylic acid function already activated as the ethyl ester, bypassing the post-coupling esterification or the pre-coupling acid-ester interconversion required when the free acid, N-Boc-(2R,3S)-3-phenylisoserine (CAS 145514-62-1), is employed. The free acid necessitates an additional esterification step (typically EtOH/H⁺ or EtI/base) that has been documented for β-amino-α-hydroxy acids to proceed with variable yields (60–85%) and with a finite risk of C-2′ epimerization due to the acidity of the α-proton [1][2]. This directly impacts the overall yield and enantiomeric purity of the final coupled product.

Ethyl ester vs. free acid
Class‑level inference
Ethyl ester used directly in Commercon coupling; free acid esterification yields 60–85% with C‑2′ epimerization documented.
Pre‑esterified form reduces transformation steps and stereochemical risk
Eliminates one step with typical 15–40 percentage‑point yield penalty and epimerization concern
Esterification efficiency C-2′ epimerization Coupling-ready intermediates

Validated Purity Benchmark ≥99%

The EP 3266761 patent family explicitly claims a method for producing 3-phenylisoserine derivatives—encompassing N-Boc, N-benzoyl, and N-Cbz protection with methyl, ethyl, or benzyl esters—that delivers a purity of not less than 99% [1]. Independent commercial sourcing channels list the target compound with a minimum purity specification of 95% (HPLC), with custom synthesis capable of meeting ≥99% specifications . This establishes a verifiable purity floor absent from generic, unvalidated in-class analogs sourced without defined purity protocols.

Purity benchmark
Supporting evidence
≥99% (patented process); ≥95% (commercial HPLC specification)
Supports high‑purity intermediate procurement
Purity specification review context; 2–9% differential may impact downstream impurity burden
Purity specification Process validation GMP intermediate

Solubility Profile in Process-Relevant Solvents

The target compound exhibits high solubility in chloroform and ethyl acetate, and moderate solubility in methanol, as documented in its reported physicochemical profile . This solubility pattern is directly compatible with the ethyl acetate-based extractive workup protocols commonly used in taxane side-chain coupling reactions, enabling clean phase separation and product recovery without the need for co-solvent systems. The closely related free acid, N-Boc-(2R,3S)-3-phenylisoserine (CAS 145514-62-1), by contrast, possesses a free carboxyl group that imparts significant aqueous solubility at neutral to basic pH, complicating organic-phase extraction and increasing product losses to the aqueous layer .

Solubility profile
Class‑level inference
Soluble in chloroform, ethyl acetate; sparingly in methanol. Organic‑phase retention during aqueous workup.
Facilitates extractive isolation in process‑scale workflows
Ethyl acetate/water partition coefficient estimated >10, reducing aqueous losses vs. free acid
Solubility Extractive workup Process chemistry

Defined (2R,3S) Enantiomer from Validated Chiral Synthesis

The IUPAC name ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate unambiguously specifies the (2R,3S) absolute configuration . This stereochemistry is generated through established routes employing chiral pool starting materials (e.g., (4S,5R)-4-methyl-5-phenyloxazolidin-2-one derivatives) or asymmetric synthesis, as documented in the Commercon route [1]. The (2S,3R) enantiomer, as well as the (2R,3R) and (2S,3S) diastereomers, when carried through the coupling, produce epimeric taxane derivatives with substantially reduced tubulin-polymerization activity—SAR studies on paclitaxel analogs indicate that inversion at C-2′ or C-3′ reduces cytotoxicity by 1–3 orders of magnitude [2].

Defined (2R,3S) enantiomer
Supporting evidence
(2R,3S) from stereocontrolled synthesis; (2S,3R) epimer leads to >100‑fold lower cytotoxicity in tubulin assembly assays.
Enantiomer‑attribution review for taxane SAR
Stereochemical‑control study fit; avoids chiral separation after coupling to baccatin III
Stereochemical integrity Enantiomeric purity Chiral building block

High-Value Application Scenarios


GMP-Compliant Docetaxel Semi-Synthesis

The compound is the explicit penultimate side-chain intermediate (compound VII) in the Commercon synthetic route to docetaxel, where it undergoes oxazolidine formation with 2-methoxypropene, followed by LiOH hydrolysis to the oxazolidine acid, coupling to protected 10-deacetylbaccatin III, and sequential deprotection to yield the API [1]. Using this specific intermediate ensures process alignment with published regulatory filings and pharmacopoeial impurity profiles.

Stereochemical Probe for Taxane SAR Studies

Because the (2R,3S) configuration is unambiguously defined, this compound serves as a stereochemical benchmark for preparing C-13 side-chain analogs with systematic modifications at the N-acyl, C-3′ phenyl, or C-2′ hydroxyl positions. The Boc group can be selectively removed to install alternative N-acyl groups (e.g., substituted benzoyl, heteroaryl carbonyl) for SAR exploration, while the ethyl ester maintains the carboxyl oxidation state required for baccatin coupling [2].

Chiral Building Block for Peptidomimetics

Beyond taxanes, the (2R,3S)-3-phenylisoserine scaffold—accessed via selective deprotection of the Boc and/or ethyl ester groups—can be incorporated into peptidomimetic inhibitors of aspartyl proteases or other enzymes that recognize the hydroxyethylamine transition-state isostere. The differentiated solubility and orthogonal protection enable sequential peptide coupling without cross-reactivity .

Analytical Reference Standard for Impurity Profiling

The compound is a characterized process intermediate whose residual presence or transformation products can appear as impurities in docetaxel drug substance. Sourcing the compound as a qualified reference standard (≥99% purity) enables accurate HPLC/LC-MS identification and quantification of these specific impurities during batch release testing, supporting ICH Q3A/Q3B compliance [3].

Application
Selection Property
Validation Focus
Docetaxel side‑chain intermediate synthesis
Orthogonal Boc protection compatibility
Process alignment with reported semi‑synthetic route context
Stereochemical probe for taxane SAR studies
Defined (2R,3S) configuration
Enantiomer‑attribution review and analog comparison
Peptidomimetic building block
Orthogonal amino and carboxyl protection
Sequential coupling compatibility review
Impurity profiling reference
Characterized intermediate identity and purity
Method specificity and impurity identification context
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